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Compound of Interest

Compound Name: Menthol-d2

Cat. No.: B12373230

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and
structural characteristics of Menthol-d2. It is designed to be a valuable resource for
researchers, scientists, and professionals involved in drug development and various scientific
disciplines where isotopically labeled compounds are utilized. This document summarizes key
quantitative data, outlines relevant experimental methodologies, and visualizes associated
molecular interactions.

Core Chemical and Physical Properties

Menthol-d2 is the deuterated form of menthol, a naturally occurring cyclic monoterpene
alcohol. The incorporation of deuterium, a stable isotope of hydrogen, makes it a valuable tool
in analytical and metabolic studies. While specific physical property data for Menthol-d2 is not
readily available in the literature, the properties of unlabeled menthol serve as a very close
approximation due to the minimal impact of deuterium substitution on these macroscopic
characteristics.

Table 1: General and Physical Properties of Menthol-d2
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Property Value Reference

) Cyclohexanol, 5-methyl-2-(1-
Chemical Name [1]
methylethyl-1,2-d2)-

Synonyms Menthol-d2 [1]
CAS Number 1335435-38-5 [1]
Molecular Formula C10H18D20 [1]
Molecular Weight 158.29 g/mol N/A

White crystalline solid with a
Appearance _ [2]
peppermint odor and taste.

~34-36 °C (for racemic

Melting Point
menthol)
Boiling Point ~216 °C (for racemic menthol)
Very slightly soluble in water;
Solubility readily soluble in ethanol,

chloroform, and ether.

Table 2: Spectroscopic and Isotopic Data of Menthol-d2
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Property Description Reference

Isotopic Purity Typically 298% N/A

The exact position of the two
deuterium atoms can vary
depending on the synthesis. A
Typical Labeling Position common commercially
available form is deuterated at

the 1 and 2 positions of the

isopropyl group.

The proton NMR spectrum will

be similar to that of menthol,
1H NMR but with the absence of signals

corresponding to the

deuterated positions.

The carbon-13 NMR spectrum
will show signals for all ten
carbon atoms. The carbons

5C NMR bearing deuterium will exhibit a
characteristic triplet splitting
pattern due to C-D coupling
and will be shifted slightly

upfield.

The molecular ion peak in the

mass spectrum will be shifted
Mass Spectrometry ]

by +2 m/z units compared to

unlabeled menthol.

Chemical Structure

The fundamental structure of Menthol-d2 is identical to that of menthol, which consists of a
cyclohexane ring substituted with a methyl group, an isopropyl group, and a hydroxyl group.
The key difference lies in the substitution of two hydrogen atoms with deuterium atoms. The
specific location of these deuterium atoms is critical for the molecule's application, particularly
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in mechanistic and metabolic studies. While various deuterated isomers are possible, a
common form involves deuteration on the isopropyl group.

The stereochemistry of menthol is also a crucial aspect, with (-)-menthol being the most
common naturally occurring enantiomer. The relative orientation of the methyl, isopropyl, and
hydroxyl groups on the cyclohexane ring determines the specific diastereomer.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and
analysis of Menthol-d2, based on established methods for menthol and other deuterated
compounds.

Synthesis of Menthol-d2

The synthesis of Menthol-d2 typically involves the reduction of a suitable precursor, such as
menthone or pulegone, using a deuterium source.

General Protocol for the Deuteration of Menthone:

e Precursor Preparation: Menthone is obtained either commercially or through the oxidation of
menthol.

e Deuterium Source: A common deuterating agent is lithium aluminum deuteride (LiAIDa4) or
sodium borodeuteride (NaBDa).

e Reaction: Menthone is dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or
tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

e Reduction: The deuterating agent is added portion-wise to the solution of menthone at a
controlled temperature (typically O °C to room temperature). The reaction mixture is stirred
for a specified period to ensure complete reduction.

e Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid
to decompose the excess deuterating agent and the resulting aluminum or boron complexes.

o Extraction: The product, Menthol-d2, is extracted from the aqueous layer using an organic
solvent.
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 Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSOa or
NazS0a.), filtered, and the solvent is removed under reduced pressure. The crude product is
then purified by column chromatography or distillation to yield pure Menthol-d2.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for the separation, identification, and quantification of Menthol-
d2.

o Sample Preparation: A dilute solution of Menthol-d2 is prepared in a volatile organic solvent
(e.g., hexane or dichloromethane).

e GC Conditions:

[e]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

o

Injector Temperature: Typically set between 200-250 °C.

[¢]

Oven Temperature Program: A temperature gradient is often employed, starting at a lower
temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 200-250 °C) to
ensure good separation.

o

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV is standard.

o Mass Analyzer: Quadrupole or ion trap analyzers are common.

o Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the mass
spectrum or in selected ion monitoring (SIM) mode for targeted quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12373230?utm_src=pdf-body
https://www.benchchem.com/product/b12373230?utm_src=pdf-body
https://www.benchchem.com/product/b12373230?utm_src=pdf-body
https://www.benchchem.com/product/b12373230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is essential for confirming the structure and determining the isotopic purity
of Menthol-d2.

e Sample Preparation: 5-10 mg of the Menthol-d2 sample is dissolved in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIz) in a 5 mm NMR tube.

» 'H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired to
identify the proton signals and confirm the absence of signals at the deuterated positions.

e 13C NMR Spectroscopy: A proton-decoupled carbon-13 NMR spectrum is acquired to identify
all carbon signals. The carbons attached to deuterium will appear as triplets due to C-D
coupling.

e 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) can be used to fully assign all proton and carbon signals and confirm the
connectivity of the molecule.

Signaling Pathways and Logical Relationships

Menthol, and by extension Menthol-d2, is well-known for its cooling sensation, which is
mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion
channel. The activation of this channel initiates a signaling cascade that is crucial for
thermosensation.

Phospholipase C (PLC)
Activation

Plasma Membrane

Cellular Response
(Sensation of Cold)

A TRPMS lon Channel ]
1 (Cold and Menthol Receptor) a

Modulates Channel Activity
(Feedback Regulation)

PIP2 Hydrolysis
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Click to download full resolution via product page

Caption: Signaling pathway of Menthol-d2 via TRPM8 activation.

The binding of Menthol-d2 to the TRPMS8 channel, a non-selective cation channel located in
the plasma membrane of sensory neurons, induces a conformational change that opens the
channel pore. This opening allows for the influx of cations, primarily calcium (Ca?*) and sodium
(Na™*), down their electrochemical gradients. The resulting depolarization of the neuron
generates an action potential that is transmitted to the central nervous system, where it is
interpreted as a cooling sensation. The influx of Ca?* also initiates intracellular signaling
events, including the activation of Phospholipase C (PLC), which leads to the hydrolysis of
phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that can modulate
TRPM8 channel activity.
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Caption: General workflow for the analysis of Menthol-d2.

This workflow illustrates the typical analytical process for characterizing a sample of Menthol-
d2. Following sample preparation, aliquots are subjected to GC-MS and NMR analysis. The
data from these techniques are then processed to confirm the chemical structure and
determine the isotopic purity of the compound.

In conclusion, Menthol-d2 is a valuable isotopically labeled compound with significant
applications in scientific research. Its chemical properties closely mirror those of its unlabeled
counterpart, while the presence of deuterium allows for its use as a tracer and internal standard
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in a variety of analytical and metabolic studies. The methodologies and pathways described in
this guide provide a foundational understanding for professionals working with this important
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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